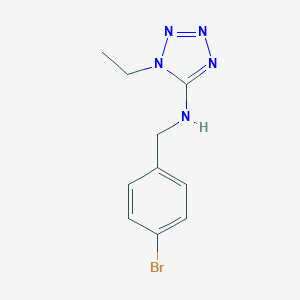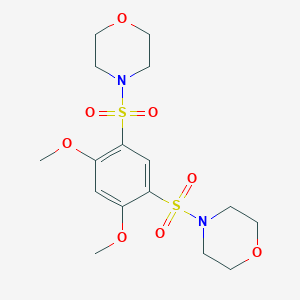![molecular formula C13H9BrClNO3 B275730 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene, also known as BCNB, is an organic compound that has been extensively studied for its potential use in scientific research. BCNB is a derivative of nitrobenzene and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene involves the covalent modification of the active site of PTPs. 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene contains a nitro group, which is reduced to a nitroso group in the presence of PTPs. The resulting nitroso group then reacts with a cysteine residue in the active site of the enzyme, forming a covalent adduct and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects
In addition to its PTP inhibitory activity, 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has been found to exhibit a range of other interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has also been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene for lab experiments is its relatively simple synthesis method, which can be carried out in a standard laboratory setting. Additionally, its PTP inhibitory activity is highly selective, making it a promising lead compound for the development of new therapeutics. However, one limitation of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene is its relatively low potency, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene. One area of interest is the development of more potent derivatives of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene that exhibit enhanced PTP inhibitory activity. Another area of interest is the development of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene-based therapeutics for the treatment of diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene involves the reaction of 3-chlorobenzyl alcohol with 1-bromo-2-nitrobenzene in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene as a yellow solid. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders. 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has been shown to selectively inhibit certain PTPs, making it a promising lead compound for the development of new therapeutics.
Propiedades
Fórmula molecular |
C13H9BrClNO3 |
|---|---|
Peso molecular |
342.57 g/mol |
Nombre IUPAC |
1-bromo-2-[(3-chlorophenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-11-5-2-6-12(16(17)18)13(11)19-8-9-3-1-4-10(15)7-9/h1-7H,8H2 |
Clave InChI |
WVSVZEXBCVDGRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)





